(4S)-3-((4S,5R)-1-(6-((1-(5-Chloro-2-methoxypyridin-4-yl)-3-methylpiperidin-4-yl)oxy)pyridin-3-yl)-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-5-carbonyl)-4-phenyloxazolidin-2-one
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Overview
Description
The compound (4S)-3-((4S,5R)-1-(6-((1-(5-Chloro-2-methoxypyridin-4-yl)-3-methylpiperidin-4-yl)oxy)pyridin-3-yl)-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-5-carbonyl)-4-phenyloxazolidin-2-one is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including a pyrazole, oxazolidinone, and piperidine ring, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis techniques. A common approach might include:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Construction of the Piperidine Ring: The piperidine ring can be formed via a cyclization reaction involving a suitable amine and a carbonyl compound.
Attachment of the Pyridine and Oxazolidinone Rings: These rings can be introduced through nucleophilic substitution reactions, where the pyridine and oxazolidinone precursors react with appropriate electrophiles.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using reagents like coupling agents (e.g., EDC, DCC) to facilitate the formation of amide or ester bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions could target the carbonyl groups
Properties
Molecular Formula |
C32H32ClF3N6O5 |
---|---|
Molecular Weight |
673.1 g/mol |
IUPAC Name |
(4S)-3-[(3R,4S)-2-[6-[1-(5-chloro-2-methoxypyridin-4-yl)-3-methylpiperidin-4-yl]oxypyridin-3-yl]-4-methyl-5-(trifluoromethyl)-3,4-dihydropyrazole-3-carbonyl]-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C32H32ClF3N6O5/c1-18-16-40(23-13-27(45-3)38-15-22(23)33)12-11-25(18)47-26-10-9-21(14-37-26)42-28(19(2)29(39-42)32(34,35)36)30(43)41-24(17-46-31(41)44)20-7-5-4-6-8-20/h4-10,13-15,18-19,24-25,28H,11-12,16-17H2,1-3H3/t18?,19-,24+,25?,28+/m0/s1 |
InChI Key |
UCQWRXMHOBLQQE-UFFFNJCRSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](N(N=C1C(F)(F)F)C2=CN=C(C=C2)OC3CCN(CC3C)C4=CC(=NC=C4Cl)OC)C(=O)N5[C@H](COC5=O)C6=CC=CC=C6 |
Canonical SMILES |
CC1CN(CCC1OC2=NC=C(C=C2)N3C(C(C(=N3)C(F)(F)F)C)C(=O)N4C(COC4=O)C5=CC=CC=C5)C6=CC(=NC=C6Cl)OC |
Origin of Product |
United States |
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